Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester, identified by the CAS number 934290-88-7, is a complex organic compound characterized by the molecular formula and a molecular weight of approximately 300.74 g/mol. The structure of this compound features a benzoic acid moiety with an ethyl ester functional group and a pyrrolo[2,3-b]pyridine derivative that includes a chloro substituent at the 5-position of the pyrrole ring. This configuration contributes to its unique chemical properties and potential biological activities, particularly in medicinal chemistry where it is explored for its role as a kinase inhibitor .
The primary chemical reaction involving benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester is esterification, which is the process of forming an ester from benzoic acid and ethanol in the presence of an acid catalyst. This reaction typically proceeds as follows:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacological properties .
Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester has been studied for its biological activities, particularly as an inhibitor of SGK-1 kinase (serum/glucocorticoid-regulated kinase 1). SGK-1 plays a crucial role in various cellular processes including cell survival and metabolism. The compound's ability to inhibit this kinase suggests potential applications in treating diseases such as cancer and metabolic disorders due to its influence on signaling pathways related to cell growth and survival.
The synthesis of benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester can be achieved through various methods:
These methods allow for the production of this compound with varying degrees of purity and yield depending on the specific conditions employed .
Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester has several applications:
Interaction studies have shown that benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester can effectively bind to various biological targets. These interactions can modulate signaling pathways critical for cell growth and survival. Specific studies indicate its efficacy in inhibiting SGK-1 kinase activity in vitro, suggesting therapeutic applications in oncology and other diseases where kinase activity is dysregulated.
Several compounds share structural similarities with benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic Acid | Similar pyrrolo structure but lacks the cyano group | May exhibit different biological activity due to structural variations |
| 4-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic Acid | Similar structure with a methyl group instead of chloro | Potentially different pharmacological properties |
| Ethyl 4-(5-cyano-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoate | Similar ester form but with a cyano group | Focused on different biological pathways |
These compounds highlight the unique structural features of benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester that may influence its biological activity and therapeutic potential compared to other derivatives within the same class .